N-cyclohexyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide typically involves the reaction of 3-fluorophenyl isocyanate with N-cyclohexylpiperazine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-cyclohexyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial drug development.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its antimicrobial effects . The exact molecular pathways are still under investigation, but it is known to disrupt microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide: Similar structure but with a different position of the fluorine atom.
N-cyclohexyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
N-cyclohexyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs . The presence of the fluorine atom at the 3-position of the phenyl ring enhances its antimicrobial properties .
Properties
IUPAC Name |
N-cyclohexyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-16-6-4-5-15(13-16)14-21-9-11-22(12-10-21)18(23)20-17-7-2-1-3-8-17/h4-6,13,17H,1-3,7-12,14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXNJYFLFZZDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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